molecular formula C21H19ClN2O2 B2467295 2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 371139-56-9

2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2467295
CAS No.: 371139-56-9
M. Wt: 366.85
InChI Key: FKMVVXAQVWAMBM-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a chlorophenyl group, an amino group, and a piperidinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the chlorophenyl group: This step involves a nucleophilic aromatic substitution reaction where a chlorophenylamine is introduced to the naphthalene core.

    Addition of the piperidinyl group: This can be done through a reductive amination reaction, where a piperidine derivative is added to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
  • 2-[(3-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
  • 2-[(3-methylphenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Uniqueness

The presence of the chlorophenyl group in 2-[(3-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-(3-chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-14-7-6-8-15(13-14)23-18-19(24-11-4-1-5-12-24)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,23H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMVVXAQVWAMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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